molecular formula C13H18BrNO B1331761 1-[2-(4-Bromophenoxy)ethyl]piperidine CAS No. 836-58-8

1-[2-(4-Bromophenoxy)ethyl]piperidine

Cat. No. B1331761
CAS RN: 836-58-8
M. Wt: 284.19 g/mol
InChI Key: PDUKJODPFIFHNK-UHFFFAOYSA-N
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Patent
US06018056

Procedure details

To bromophenol (20.05 g, 116 mmol) and finely powdered potassium carbonate (49.16 g, 356 mmol) is added 250 ml of dimethylformamide and the contents heated with vigorous stirring to 90° C. To this rapidly stirring slurry is added β-chloroethyl piperidine hydrochloride salt (25.6 g, 139 mmol) in portions over 5 minutes. The resulting slurry is heated at 90° C. and stirred for 2 hours. An aliquot at that time shows the reaction about 95% complete. Additional potassium carbonate (4.2 g) and β-chloroethyl piperidine hydrochloride salt (2.33 g) is added to drive the reaction to completion. The reaction is heated for 2 more hours, then cooled and stirred at room temperature overnight. 1H NMR shows the reaction complete therefore the solids are filtered and the filtrate partitioned between water (200 ml) and diethyl ether (200 ml). The ether layer is washed with water (3×200 ml), brine, and 1N hydrochloric acid (2×50 ml). The combined extracts are made basic with 25 ml of 5N sodium hydroxide and extracted with diethyl ether (2×150 ml). The organics are dried over magnesium sulfate, filtered, and concentrated to give 27.2 g of an orange oil which is used as is without further purification. (73%).
Quantity
20.05 g
Type
reactant
Reaction Step One
Quantity
49.16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1O.[C:9](=[O:12])([O-])[O-].[K+].[K+].Cl.ClC[CH2:18][N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:12][CH2:9][CH2:18][N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
20.05 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
49.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25.6 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.33 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring to 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the contents heated
STIRRING
Type
STIRRING
Details
To this rapidly stirring slurry
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is heated at 90° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction about 95% complete
CUSTOM
Type
CUSTOM
Details
the reaction to completion
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated for 2 more hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
are filtered
CUSTOM
Type
CUSTOM
Details
the filtrate partitioned between water (200 ml) and diethyl ether (200 ml)
WASH
Type
WASH
Details
The ether layer is washed with water (3×200 ml), brine, and 1N hydrochloric acid (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.